molecular formula C13H9N3O2S2 B7478676 N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide

N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide

カタログ番号 B7478676
分子量: 303.4 g/mol
InChIキー: YUMDYGZRRVKARI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, commonly known as TBX-3400, is a compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein called Bruton's tyrosine kinase (BTK), which is involved in the development and activation of immune cells. TBX-3400 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, cancers, and inflammatory disorders.

作用機序

TBX-3400 works by inhibiting the activity of N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, a protein that plays a crucial role in the activation of immune cells. N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide is involved in the signaling pathways that lead to the activation of B cells, T cells, and other immune cells. By inhibiting N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, TBX-3400 blocks the activation of these immune cells, leading to a reduction in inflammation and other immune-related disorders.
Biochemical and Physiological Effects:
TBX-3400 has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. It also reduces the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage. TBX-3400 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.

実験室実験の利点と制限

One of the main advantages of TBX-3400 is its potent and selective inhibition of N-1,3-thiazol-2-yl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide, which makes it a promising therapeutic agent for various autoimmune diseases, cancers, and inflammatory disorders. However, one of the limitations of TBX-3400 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of TBX-3400 in humans, which limits its potential clinical applications.

将来の方向性

There are several future directions for the research and development of TBX-3400. One direction is to optimize the synthesis of TBX-3400 to improve its solubility and bioavailability. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of TBX-3400 in various disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of TBX-3400 in humans and to determine its potential clinical applications.

合成法

The synthesis of TBX-3400 involves several steps, starting from commercially available starting materials. The first step involves the formation of a thiazole ring by reacting 2-aminothiophenol with α-bromoacetophenone in the presence of a base. The resulting thiazole intermediate is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent to form the desired benzisoxazole ring. Finally, the carboxamide group is introduced by reacting the benzisoxazole intermediate with an appropriate amine in the presence of a coupling agent.

科学的研究の応用

TBX-3400 has been extensively studied in various preclinical models of autoimmune diseases, cancers, and inflammatory disorders. In a mouse model of rheumatoid arthritis, TBX-3400 was found to significantly reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, TBX-3400 was found to reduce the severity of symptoms and delay disease progression. In preclinical models of various cancers, TBX-3400 has shown promising results as a potential therapeutic agent.

特性

IUPAC Name

N-(1,3-thiazol-2-yl)-4,5-dihydrothieno[2,3-g][1,2]benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S2/c17-12(15-13-14-4-6-20-13)10-8-1-2-9-7(3-5-19-9)11(8)18-16-10/h3-6H,1-2H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMDYGZRRVKARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C(=NO3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Thiazol-2-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。